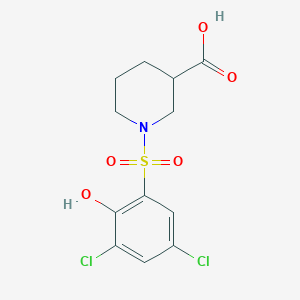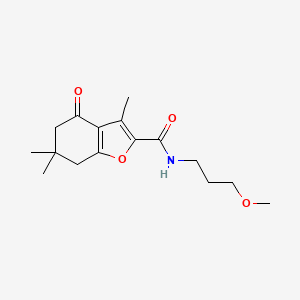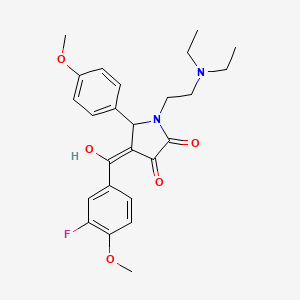
1-((3,5-Dichloro-2-hydroxyphenyl)sulfonyl)piperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperidine ring and a sulfonyl group attached to a dichlorohydroxyphenyl moiety. It is often used in research due to its potential biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
化学反应分析
Types of Reactions
3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The dichlorohydroxyphenyl moiety may also interact with cellular receptors, affecting signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and context.
相似化合物的比较
Similar Compounds
- 3-Piperidinecarboxylic acid, 1-[(2,5-dichloro-3-thienyl)sulfonyl]-
- 3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-methoxyphenyl)sulfonyl]-
Uniqueness
Compared to similar compounds, 3-Piperidinecarboxylic acid, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]- is unique due to its specific combination of functional groups. The presence of both the sulfonyl and dichlorohydroxyphenyl groups provides distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
630049-61-5 |
|---|---|
分子式 |
C12H13Cl2NO5S |
分子量 |
354.2 g/mol |
IUPAC 名称 |
1-(3,5-dichloro-2-hydroxyphenyl)sulfonylpiperidine-3-carboxylic acid |
InChI |
InChI=1S/C12H13Cl2NO5S/c13-8-4-9(14)11(16)10(5-8)21(19,20)15-3-1-2-7(6-15)12(17)18/h4-5,7,16H,1-3,6H2,(H,17,18) |
InChI 键 |
QXQVVVDPSGPNQO-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CN(C1)S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-pentyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12141114.png)


![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B12141125.png)
![N-{4,5-dimethyl-3-[(4-methylpiperidin-1-yl)(pyridin-3-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B12141129.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12141134.png)
![3,6-dichloro-N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B12141143.png)
![2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B12141150.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12141171.png)
![(5Z)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12141183.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12141190.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12141192.png)
![N-[(2Z)-5,5-dioxido-3-[4-(trifluoromethoxy)phenyl]tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12141196.png)
![(2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12141200.png)
